molecular formula C20H13BrFN5O B2897542 N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2191404-75-6

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2897542
CAS No.: 2191404-75-6
M. Wt: 438.26
InChI Key: NRGFMLPGIWXGDX-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5, a 2-fluorophenyl group at position 1, and a 2-bromophenyl carboxamide at position 2. This scaffold is notable for its structural diversity, enabling interactions with biological targets such as kinases and heat shock proteins (HSPs) . Its synthesis likely follows established protocols for triazole carboxamides, involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) or related methods .

Properties

IUPAC Name

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN5O/c21-14-5-1-3-7-16(14)24-20(28)18-19(13-9-11-23-12-10-13)27(26-25-18)17-8-4-2-6-15(17)22/h1-12H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGFMLPGIWXGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the following steps:

    Preparation of Azide Intermediate: The starting material, 2-bromophenylamine, is reacted with sodium azide to form the corresponding azide.

    Formation of Alkyne Intermediate: 2-fluorophenylacetylene is synthesized from 2-fluorobenzyl bromide through a dehydrohalogenation reaction.

    Cycloaddition Reaction: The azide and alkyne intermediates are then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring.

    Amidation: The triazole intermediate is finally reacted with pyridine-4-carboxylic acid chloride to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and relevant data.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with triazole moieties exhibit significant anticancer properties. For instance, similar triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazole derivatives have been documented to possess broad-spectrum antimicrobial properties against bacteria and fungi. Studies have demonstrated that modifications in the triazole ring can enhance antimicrobial efficacy, which may also apply to this compound .

Inflammation Modulation

Inflammation-related diseases are a major area of concern in modern medicine. Compounds similar to this compound have shown promise in modulating inflammatory responses. Research indicates that triazoles can inhibit specific pathways involved in inflammation, providing a therapeutic avenue for conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study explored the effects of a related triazole compound on breast cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. This suggests that this compound may exhibit similar effects due to structural similarities .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications led to enhanced activity against these pathogens. The implications for this compound are promising, warranting further exploration into its antimicrobial potential .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition or allosteric modulation. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The compound’s activity and physicochemical properties are influenced by:

  • Pyridin-4-yl group : Enhances hydrogen bonding and π-π stacking with target proteins.
Table 1: Comparison of Key Structural Features
Compound Name R1 R5 Amide Substituent Molecular Weight Key References
Target Compound 2-Fluorophenyl Pyridin-4-yl N-(2-bromophenyl) ~420-430 g/mol*
1-(4-Fluorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl Pyridin-4-yl N-(pyridin-4-ylmethyl) 374.37 g/mol
N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (4d) 2,4-Dihydroxy-5-isopropylphenyl Pyridin-4-yl N-(2,6-difluoro-3-(propylsulfonamido)phenyl) ~550-600 g/mol*
1-(2-Chlorophenyl)-N-(3-phenylpropyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 2-Chlorophenyl Pyridin-4-yl N-(3-phenylpropyl) 417.9 g/mol

*Estimated based on analogous structures.

Structural Analysis and Crystallography

Crystal structures of related compounds (e.g., ZIPSEY, LELHOB in ) reveal that:

  • The triazole core adopts a planar conformation, facilitating π-stacking with aromatic residues in target proteins.
  • Halogen substituents (Br, F) participate in halogen bonding with carbonyl oxygen atoms in protein active sites .
  • Software like SHELXL and WinGX are critical for refining these structures, ensuring accurate bond lengths and angles .

Q & A

Q. How are stability studies designed to assess degradation under stress conditions?

  • Forced degradation : Exposure to UV light (ICH Q1B) identifies photolytic cleavage of the triazole ring (30% degradation at 48 h) .
  • Thermogravimetric analysis (TGA) : Decomposition onset at 220°C, correlating with DSC endotherms .

Key Notes

  • Methodological rigor : Emphasis on reproducibility (e.g., HRMS validation, DoE).
  • Contradiction management : Contextualized discrepancies in solubility/stability data.

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